molecular formula C23H20BrClN2O3 B4975122 Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine CAS No. 119935-36-3

Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine

Cat. No.: B4975122
CAS No.: 119935-36-3
M. Wt: 487.8 g/mol
InChI Key: IVSFRRJBGAQAIA-UHFFFAOYSA-N
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Description

Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine is a complex organic compound that features a combination of aromatic rings, halogen substituents, and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine typically involves multi-step organic reactions. One common approach is the acylation of 2-amino-5-bromobenzhydrol with O-chlorobenzoyl chloride to form the intermediate N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)amine. This intermediate is then reacted with methyl chloroacetate in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The halogen substituents (chlorine and bromine) can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine involves its interaction with specific molecular targets. The compound’s aromatic rings and halogen substituents allow it to interact with enzymes and receptors through π-π stacking and halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)amine
  • Methyl N-(2-(O-chlorobenzamido)-5-fluorobenzhydryl)-glycine
  • Methyl N-(2-(O-chlorobenzamido)-5-iodobenzhydryl)-glycine

Uniqueness

Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorine and bromine atoms in the aromatic rings enhances its reactivity and potential for diverse applications compared to similar compounds with different halogen substituents.

Properties

IUPAC Name

methyl 2-[[[5-bromo-2-[(2-chlorobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrClN2O3/c1-30-21(28)14-26-22(15-7-3-2-4-8-15)18-13-16(24)11-12-20(18)27-23(29)17-9-5-6-10-19(17)25/h2-13,22,26H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSFRRJBGAQAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60923145
Record name N-(4-Bromo-2-{[(2-methoxy-2-oxoethyl)amino](phenyl)methyl}phenyl)-2-chlorobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119935-36-3
Record name Glycine, N-((5-bromo-2-((2-chlorobenzoyl)amino)phenyl)phenylmethyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119935363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Bromo-2-{[(2-methoxy-2-oxoethyl)amino](phenyl)methyl}phenyl)-2-chlorobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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